Cas no 2228211-07-0 (tert-butyl N-{2-2-(fluorosulfonyl)ethyl-5-methoxyphenyl}carbamate)

Tert-butyl N-{2-[2-(fluorosulfonyl)ethyl]-5-methoxyphenyl}carbamate is a specialized chemical intermediate featuring a fluorosulfonyl group and a carbamate-protected amine. Its key structural attributes include a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes, and a fluorosulfonyl moiety that serves as a versatile electrophile for further functionalization. The methoxy substituent on the aromatic ring contributes to electronic modulation, facilitating selective reactivity. This compound is particularly valuable in medicinal chemistry and peptide synthesis, where its dual functionality allows for controlled deprotection and subsequent derivatization. Its well-defined reactivity profile makes it suitable for applications requiring precise molecular modifications under mild conditions.
tert-butyl N-{2-2-(fluorosulfonyl)ethyl-5-methoxyphenyl}carbamate structure
2228211-07-0 structure
Product name:tert-butyl N-{2-2-(fluorosulfonyl)ethyl-5-methoxyphenyl}carbamate
CAS No:2228211-07-0
MF:C14H20FNO5S
MW:333.375706672668
CID:5783636
PubChem ID:165624005

tert-butyl N-{2-2-(fluorosulfonyl)ethyl-5-methoxyphenyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{2-[2-(fluorosulfonyl)ethyl]-5-methoxyphenyl}carbamate
    • 2228211-07-0
    • EN300-1891322
    • tert-butyl N-{2-2-(fluorosulfonyl)ethyl-5-methoxyphenyl}carbamate
    • Inchi: 1S/C14H20FNO5S/c1-14(2,3)21-13(17)16-12-9-11(20-4)6-5-10(12)7-8-22(15,18)19/h5-6,9H,7-8H2,1-4H3,(H,16,17)
    • InChI Key: ONSKUXLITNFAAD-UHFFFAOYSA-N
    • SMILES: S(CCC1C=CC(=CC=1NC(=O)OC(C)(C)C)OC)(=O)(=O)F

Computed Properties

  • Exact Mass: 333.10462207g/mol
  • Monoisotopic Mass: 333.10462207g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 469
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 90.1Ų

tert-butyl N-{2-2-(fluorosulfonyl)ethyl-5-methoxyphenyl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1891322-10.0g
tert-butyl N-{2-[2-(fluorosulfonyl)ethyl]-5-methoxyphenyl}carbamate
2228211-07-0
10g
$5528.0 2023-06-03
Enamine
EN300-1891322-10g
tert-butyl N-{2-[2-(fluorosulfonyl)ethyl]-5-methoxyphenyl}carbamate
2228211-07-0
10g
$5528.0 2023-09-18
Enamine
EN300-1891322-0.05g
tert-butyl N-{2-[2-(fluorosulfonyl)ethyl]-5-methoxyphenyl}carbamate
2228211-07-0
0.05g
$1080.0 2023-09-18
Enamine
EN300-1891322-0.1g
tert-butyl N-{2-[2-(fluorosulfonyl)ethyl]-5-methoxyphenyl}carbamate
2228211-07-0
0.1g
$1131.0 2023-09-18
Enamine
EN300-1891322-1.0g
tert-butyl N-{2-[2-(fluorosulfonyl)ethyl]-5-methoxyphenyl}carbamate
2228211-07-0
1g
$1286.0 2023-06-03
Enamine
EN300-1891322-0.25g
tert-butyl N-{2-[2-(fluorosulfonyl)ethyl]-5-methoxyphenyl}carbamate
2228211-07-0
0.25g
$1183.0 2023-09-18
Enamine
EN300-1891322-0.5g
tert-butyl N-{2-[2-(fluorosulfonyl)ethyl]-5-methoxyphenyl}carbamate
2228211-07-0
0.5g
$1234.0 2023-09-18
Enamine
EN300-1891322-5.0g
tert-butyl N-{2-[2-(fluorosulfonyl)ethyl]-5-methoxyphenyl}carbamate
2228211-07-0
5g
$3728.0 2023-06-03
Enamine
EN300-1891322-2.5g
tert-butyl N-{2-[2-(fluorosulfonyl)ethyl]-5-methoxyphenyl}carbamate
2228211-07-0
2.5g
$2520.0 2023-09-18
Enamine
EN300-1891322-5g
tert-butyl N-{2-[2-(fluorosulfonyl)ethyl]-5-methoxyphenyl}carbamate
2228211-07-0
5g
$3728.0 2023-09-18

Additional information on tert-butyl N-{2-2-(fluorosulfonyl)ethyl-5-methoxyphenyl}carbamate

Comprehensive Overview of tert-butyl N-{2-[2-(fluorosulfonyl)ethyl]-5-methoxyphenyl}carbamate (CAS No. 2228211-07-0)

The compound tert-butyl N-{2-[2-(fluorosulfonyl)ethyl]-5-methoxyphenyl}carbamate (CAS No. 2228211-07-0) is a specialized organic intermediate with significant applications in pharmaceutical synthesis and material science. Its unique structural features, including the fluorosulfonyl and methoxy functional groups, make it a valuable building block for designing bioactive molecules. Researchers and industries are increasingly interested in this compound due to its potential role in drug discovery and medicinal chemistry.

One of the key reasons for the growing attention toward tert-butyl N-{2-[2-(fluorosulfonyl)ethyl]-5-methoxyphenyl}carbamate is its versatility in cross-coupling reactions and click chemistry. The fluorosulfonyl group acts as a highly reactive handle for further modifications, enabling the creation of complex molecular architectures. This property aligns with current trends in high-throughput screening and fragment-based drug design, where rapid diversification of chemical scaffolds is essential.

In the context of green chemistry, the synthesis and application of CAS No. 2228211-07-0 are being optimized to reduce environmental impact. Recent advancements in catalytic methods and solvent-free reactions have improved the efficiency of its production. This aligns with the broader industry shift toward sustainable chemical processes, a topic frequently searched by professionals in chemical engineering and process development.

The tert-butyl carbamate (Boc) protecting group in this compound is another critical feature, widely used in peptide synthesis and protecting group strategies. Its stability under various conditions makes it a preferred choice for multi-step organic synthesis. Researchers often search for Boc-protected intermediates like this one to streamline their workflows in target molecule assembly.

From a spectroscopic characterization perspective, tert-butyl N-{2-[2-(fluorosulfonyl)ethyl]-5-methoxyphenyl}carbamate exhibits distinct signals in NMR and mass spectrometry, facilitating its identification in complex mixtures. This is particularly relevant for quality control in API manufacturing, where precise analytical methods are paramount. The compound's chromatographic behavior has also been studied to support HPLC method development.

Emerging applications of this compound include its use in proteomics research and chemical biology. The fluorosulfonyl moiety can serve as a warhead in covalent inhibitor design, a hot topic in kinase drug discovery. This connection to precision medicine and targeted therapies makes it a compound of interest in biopharmaceutical R&D circles.

Storage and handling of CAS No. 2228211-07-0 require standard precautions for air-sensitive reagents, with recommendations for anhydrous conditions and inert atmosphere storage. These practical considerations are frequently addressed in technical datasheets and chemical safety discussions across laboratory forums.

In summary, tert-butyl N-{2-[2-(fluorosulfonyl)ethyl]-5-methoxyphenyl}carbamate represents a multifaceted tool for modern chemical synthesis. Its relevance spans from small molecule drug development to advanced material fabrication, reflecting the interdisciplinary nature of contemporary chemical research. As synthetic methodologies evolve, this compound is poised to play an even greater role in addressing challenges across life sciences and industrial chemistry.

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